GUGGULTETROL-20,EICOSAN-1,2,3,4-TETROL GUGGULTETROL-20,EICOSAN-1,2,3,4-TETROL
Brand Name: Vulcanchem
CAS No.: 105368-60-3
VCID: VC0217261
InChI:
SMILES:
Molecular Formula: C17H19N3O5
Molecular Weight: 0

GUGGULTETROL-20,EICOSAN-1,2,3,4-TETROL

CAS No.: 105368-60-3

Cat. No.: VC0217261

Molecular Formula: C17H19N3O5

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

GUGGULTETROL-20,EICOSAN-1,2,3,4-TETROL - 105368-60-3

Specification

CAS No. 105368-60-3
Molecular Formula C17H19N3O5
Molecular Weight 0

Introduction

Physicochemical Properties of GUGGULTETROL-20,EICOSAN-1,2,3,4-TETROL

Fundamental Properties

PropertyValueSource
CAS Number105368-60-3
Molecular FormulaC₂₀H₄₂O₄
Molar Mass346.55 g/mol
Density0.990 ± 0.06 g/cm³ (predicted)
Boiling Point513.3 ± 45.0 °C (predicted)
Melting Point116–119 °C (methanol)
pKa13.61 ± 0.20 (predicted)

Structural Insights

The compound features a 20-carbon linear chain with four hydroxyl groups (-OH) at consecutive positions (C1–C4). The stereospecific arrangement (2S,3S,4R) is pivotal for its interaction with biological systems . This configuration is shared with other guggultetrols, including octadecan-1,2,3,4-tetrol and nonadecan-1,2,3,4-tetrol, which co-occur in Commiphora species .

Structural Characteristics and Stereochemistry

GUGGULTETROL-20 is distinguished by its linear aliphatic backbone and vicinal diol motifs. Key structural features include:

  • Hydroxyl Group Arrangement: Four hydroxyl groups at C1–C4 create a polar region, influencing solubility and hydrogen-bonding capacity.

  • Stereochemistry: The (2S,3S,4R) configuration suggests a chiral center at C4, contributing to its specificity in biochemical interactions.

  • Chain Length: The 20-carbon chain places it within the eicosanoid class, though it lacks the unsaturated bonds typical of eicosanoid derivatives.

This structure aligns with the broader guggultetrol family, which includes homologs with 16–22 carbons .

Synthesis and Isolation Methods

Natural Occurrence and Extraction

GUGGULTETROL-20 is primarily isolated from the saponified gum resin of C. wightii. The process involves:

  • Saponification: Breaking ester bonds in the gum resin to release free tetrols.

  • Derivatization: Converting hydroxyl groups into volatile derivatives (e.g., trimethylsilyl ethers) for gas chromatography (GC) analysis .

  • Preparative GLC: Purification via gas-liquid chromatography to obtain pure fractions .

Synthetic Routes

No synthetic methods are reported for GUGGULTETROL-20, as it is exclusively derived from natural sources. Its isolation relies on bioassay-guided fractionation of guggulu extracts .

Applications in Research and Industry

Pharmaceutical Intermediates

GUGGULTETROL-20 serves as a pharmaceutical intermediate in the synthesis of APIs, particularly in traditional Ayurvedic formulations. Suppliers like Henan New Blue Chemical Co., Ltd. and Zibo Hangyu Biotechnology Development Co., Ltd. offer it in high purity (99%) for R&D .

Analytical Standards

Its defined stereochemistry and purity make it valuable for chromatographic calibration in lipidomics and natural product studies.

Challenges and Future Directions

  • Biological Specificity: Limited data exist on GUGGULTETROL-20’s direct pharmacological effects. Further studies are needed to elucidate its role in guggulu’s therapeutic properties.

  • Sustainability: Overharvesting of C. wightii threatens natural populations, necessitating synthetic or semi-synthetic alternatives.

  • Mechanistic Insights: Research on its interaction with cellular receptors or enzymes could unlock novel therapeutic applications.

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